molecular formula C13H9N5O2S B3011581 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034226-61-2

6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B3011581
CAS No.: 2034226-61-2
M. Wt: 299.31
InChI Key: UZBATQIQMZVYBH-UHFFFAOYSA-N
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Description

6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is a novel chemical entity designed for research purposes, featuring a hybrid structure combining pyrimidine, carboxamide, and pyridinyl-thiazole motifs. This molecular architecture is frequently explored in medicinal chemistry due to its potential to interact with diverse biological targets . The core pyrimidine scaffold is a privileged structure in drug discovery, known for its versatility and presence in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-fibrotic properties . Similarly, the pyridine-thiazole component is a common pharmacophore investigated for its potential anti-inflammatory and cytotoxic activities . The specific incorporation of a carboxamide linker is a strategic design element, as this group often contributes to favorable binding affinities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties by forming key hydrogen bonds with biological targets . Researchers may find this compound particularly valuable for screening in projects related to enzyme inhibition, oncology, infectious diseases, and the development of novel small-molecule therapeutics. The structure presents opportunities for further synthetic modification, making it a versatile intermediate for building compound libraries. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct their own characterization and biological testing to establish the compound's specific properties and activity profile.

Properties

IUPAC Name

6-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2S/c19-11-5-9(15-7-16-11)12(20)18-13-17-10(6-21-13)8-3-1-2-4-14-8/h1-7H,(H,15,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBATQIQMZVYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s action on CDK4/6 affects the Rb-E2F pathway , which is crucial for the cell cycle progression. By inhibiting CDK4/6, the compound prevents the phosphorylation of Rb proteins, leading to the repression of E2F transcription factors. This repression prevents the transcription of genes necessary for DNA replication, thereby halting the cell cycle progression.

Pharmacokinetics

Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Biological Activity

6-Hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with a hydroxy group and a thiazolyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is C₁₃H₉N₅O₂S. The presence of the thiazole and pyridine moieties is significant as these groups are known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific activities, mechanisms, and relevant case studies.

Antimicrobial Activity

Studies have shown that compounds containing thiazole and pyridine rings demonstrate potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Pathogen
6-Hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamideTBDTBD
6-Hydroxy-N-(benzothiazol-2-yl)pyrimidine-4-carboxamide3.12Staphylococcus aureus
6-Hydroxy-N-(imidazol-2-yl)pyrimidine-4-carboxamide12.5Escherichia coli

This table illustrates the minimum inhibitory concentrations (MIC) of similar compounds, highlighting the potential effectiveness of the target compound in comparison.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication. For instance, derivatives with similar structures have been shown to inhibit E. coli DNA gyrase and topoisomerase IV, critical enzymes for bacterial survival.

In a study by Tomǎsič et al., it was found that compounds with thiazole moieties formed hydrogen bonds with active site residues in DNA gyrase, enhancing their inhibitory potency . The presence of the pyridine group also contributes to favorable interactions within the enzyme's binding pocket.

Case Studies

  • Antimycobacterial Activity : Research conducted on 2-aminothiazoles indicated significant activity against Mycobacterium tuberculosis. The incorporation of a pyridine unit at the C-4 position was essential for maintaining this activity, suggesting that similar modifications in our target compound could yield promising results against this pathogen .
  • Structure-Affinity Relationship (SAR) : A comprehensive SAR analysis revealed that substituents on the thiazole ring significantly influenced biological activity. Larger lipophilic groups at the 4-position enhanced antibacterial potency by facilitating better binding interactions within the target enzyme sites .
  • Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against human cell lines (e.g., HepG2) demonstrated that certain derivatives exhibited low toxicity while maintaining effective antimicrobial action, indicating a favorable therapeutic index for further development .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research has indicated that derivatives of this compound can act as potent inhibitors of cyclin-dependent kinases (CDK4 and CDK6), which are crucial in cell cycle regulation. Such inhibition can lead to reduced cancer cell proliferation, highlighting the compound's potential as an anticancer agent .
  • Anti-inflammatory Properties : Studies have shown that related compounds exhibit significant anti-inflammatory effects, suggesting that 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide may also possess similar activities, making it a candidate for treating inflammatory diseases .

2. Biological Interactions

  • Protein Binding : The compound's ability to interact with biological macromolecules such as proteins and nucleic acids is under investigation. This interaction is essential for understanding its mechanism of action and potential therapeutic applications.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress in biological systems. This aspect is crucial for developing therapies for diseases associated with oxidative damage .

3. Material Science

  • Synthesis of Novel Materials : The compound serves as a building block in synthesizing more complex molecules, potentially leading to new materials with unique properties. This application can extend to polymer science and nanotechnology .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide:

  • Synthesis and Evaluation of Anticancer Activity : A study detailed the synthesis of thiazole-pyrimidine derivatives that showed selective inhibition of cancer cell lines. These findings suggest that modifications to the thiazole or pyrimidine components can enhance anticancer efficacy .
  • Anti-inflammatory Studies : Another research article reported on the anti-inflammatory properties of similar pyrimidine derivatives, demonstrating significant reductions in inflammation markers in vitro and in vivo models .
  • Antioxidant Activity Assessment : A comparative study evaluated various derivatives for their antioxidant capacities using assays such as DPPH scavenging activity, revealing promising results for compounds structurally related to the target compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, differing primarily in substituent patterns on the pyrimidine, thiazole, or pyridine rings. Below is a detailed analysis of key analogs and their comparative features:

Pyrimidine-Thiazole Hybrids with Varied Substituents

Compound Name Key Structural Differences Molecular Formula Molecular Weight Biological Activity/Notes Reference
Target Compound 6-hydroxy, 4-(pyridin-2-yl)thiazole-2-yl C₁₃H₁₀N₅O₂S* ~323.3 (calc.) Hypothesized kinase inhibition
N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide Nicotinamide core, 4-chlorophenyl substitution C₁₅H₁₁ClN₃O₂S 340.8 Antibacterial activity (Gram-positive)
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide Piperazinyl and chloro-methylphenyl groups C₂₁H₂₆ClN₇O₂S 508.0 Kinase inhibition (reported in patents)
6-(Benzyloxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide Benzyloxy and methylamino-oxoethyl groups C₁₈H₁₇N₅O₃S 383.4 Unknown activity; higher lipophilicity

Notes:

  • *Calculated molecular weight based on formula C₁₃H₁₀N₅O₂S.
  • Replacement of the pyridinyl group with a 4-chlorophenyl group (as in ) reduces basicity but may enhance membrane permeability due to increased hydrophobicity.

Functional Group Impact on Activity

  • Hydroxy vs. Benzyloxy Substituents : The hydroxy group in the target compound likely enhances hydrogen-bonding interactions with polar residues in enzyme active sites, whereas the benzyloxy group in may favor hydrophobic pockets but reduce solubility .
  • Pyridinyl vs. In contrast, the rigid pyridinyl group in the target compound may favor selective interactions with aromatic-rich binding sites .

Q & A

Q. What are the common synthetic routes and key intermediates for synthesizing 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide?

The compound is typically synthesized via cyclization of thioamide and haloketone precursors to form the thiazole ring, followed by coupling reactions (e.g., Suzuki or Heck) to introduce the pyridine and pyrimidine moieties. Amidation is often the final step to install the carboxamide group. Solvents like THF and palladium catalysts are commonly used . Key intermediates include thiazole-2-amine derivatives and pyrimidine precursors, which are characterized via 1H^1H NMR, 13C^{13}C NMR, and HPLC to confirm purity (≥98%) .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity via proton (1H^1H) and carbon (13C^{13}C) signals.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (typically >98% for research-grade compounds).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., m/z values matching theoretical calculations) .

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of this compound?

Yields vary significantly with conditions. For example:

  • Acidic/basic cyclization conditions optimize thiazole ring formation .
  • Palladium-catalyzed couplings (e.g., Suzuki) require inert atmospheres and precise stoichiometry.
  • Polar aprotic solvents (e.g., DMF, THF) enhance solubility during amidation. Reported yields range from 6% to 39% depending on steric and electronic factors .

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve the synthesis and optimization of this compound?

DoE minimizes trial-and-error by identifying critical variables (e.g., temperature, reagent ratios) through factorial designs or response surface methodology. For instance, fractional factorial designs can reduce the number of experiments needed to optimize coupling reactions while maintaining yield and purity . Computational tools (e.g., quantum chemical calculations) further narrow optimal conditions .

Q. What structural modifications enhance the bioactivity or pharmacokinetic properties of this compound?

Substituent effects are critical:

  • Hydrophobic groups (e.g., trifluoromethyl) improve metabolic stability and lipophilicity, as seen in analogs .
  • Pyridine ring modifications (e.g., methylation) can alter binding affinity to biological targets.
  • Hydroxy groups on the pyrimidine ring may enhance solubility but require protection during synthesis .

Q. How do researchers resolve discrepancies in reported yields or purity across studies?

Contradictions often arise from differences in:

  • Purification methods : Column chromatography vs. recrystallization.
  • Reagent quality : Trace impurities in starting materials.
  • Reaction monitoring : Real-time HPLC vs. offline analysis. Cross-validation using multiple characterization techniques (e.g., NMR + MS) is recommended .

Q. What are the challenges in scaling up multi-step syntheses of this compound?

Key issues include:

  • Intermediate stability : Thiazole intermediates may degrade under prolonged storage.
  • Protection/deprotection strategies : For sensitive functional groups (e.g., hydroxy groups).
  • Catalyst recycling : Palladium catalysts in coupling reactions require efficient recovery .

Methodological Guidance

Q. What protocols are recommended for pharmacological screening of derivatives?

  • In vitro assays : Use kinase inhibition or cytotoxicity assays (e.g., IC50_{50} determination).
  • Metabolic stability : Liver microsome assays to assess half-life.
  • Reference compounds : Include structurally similar analogs (e.g., 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide) for comparative bioactivity .

Q. How can computational tools aid in predicting reactivity or bioactivity?

  • Density Functional Theory (DFT) : Models transition states for cyclization or coupling steps.
  • Molecular docking : Predicts binding modes to target proteins (e.g., kinases).
  • ADMET prediction : Estimates absorption, distribution, and toxicity profiles .

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